![molecular formula C36H23N3O4 B11111291 N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11111291.png)
N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes naphthalene and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of naphthalene derivatives with isoindole intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-NAPHTHALEN-2-YL-BENZAMIDE: Shares structural similarities but differs in its functional groups and overall reactivity.
(2-(NAPHTHALEN-2-YL)PHENYL)RHODIUM(I) COMPLEX: Contains naphthalene moieties and exhibits unique coordination chemistry.
(NAPHTHALEN-2-YL)ACETONITRILE: Another naphthalene derivative with distinct chemical properties.
Uniqueness
N-(NAPHTHALEN-2-YL)-2-{3-[(NAPHTHALEN-2-YL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE stands out due to its complex structure, which imparts unique chemical and biological properties
Biological Activity
N-(naphthalen-2-yl)-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups that may contribute to its biological activities. The presence of naphthalene and isoindole moieties suggests potential interactions with biological targets.
Structural Formula
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, docking studies have shown that related compounds effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Table 1: Inhibition of COX Enzymes
Compound | IC50 (µg/ml) COX-1 | IC50 (µg/ml) COX-2 |
---|---|---|
Indomethacin | 91.57 | 42.66 |
Naphthalene-based derivatives | 40.04 - 87.29 | 27.76 - 42.3 |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have reported potent antiproliferative effects on breast cancer cells (MCF-7 and MDA-MB-231).
Case Study: Antiproliferative Effects
In vitro assays revealed that derivatives of the compound exhibited IC50 values in the range of nanomolar concentrations against MCF-7 cells:
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
Compound A | 10 - 33 | MCF-7 |
Compound B | 23 - 33 | MDA-MB-231 |
These results suggest that the compound may disrupt tubulin polymerization, a critical mechanism in cancer cell division.
3. Antimicrobial Activity
Preliminary evaluations have also indicated antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≤ 10 µg/ml |
Mycobacterium tuberculosis | ≤ 5 µg/ml |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow for effective binding to target proteins involved in inflammation and cancer progression. Molecular docking studies have provided insights into its binding affinities and interactions with key enzymes and receptors.
Molecular Docking Findings
Molecular docking simulations have demonstrated favorable binding scores for the compound with COX enzymes and tubulin proteins, indicating strong potential for therapeutic applications.
Properties
Molecular Formula |
C36H23N3O4 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[3-(naphthalen-2-ylcarbamoyl)phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C36H23N3O4/c40-33(37-28-15-12-22-6-1-3-8-24(22)18-28)26-10-5-11-30(20-26)39-35(42)31-17-14-27(21-32(31)36(39)43)34(41)38-29-16-13-23-7-2-4-9-25(23)19-29/h1-21H,(H,37,40)(H,38,41) |
InChI Key |
RBOZBZYWOLKUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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